molecular formula C18H17F4N3O3 B1139212 VT-464 racemate CAS No. 1375603-36-3

VT-464 racemate

Katalognummer: B1139212
CAS-Nummer: 1375603-36-3
Molekulargewicht: 399.34
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of VT-464 racemate involves multiple steps, starting from commercially available precursors. The key steps include the formation of the naphthalene core, introduction of difluoromethoxy groups, and the attachment of the triazole moiety. The final step involves the resolution of the racemic mixture to obtain the desired enantiomer .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: VT-464 racemate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Treatment of Metastatic Castration-Resistant Prostate Cancer

A Phase II clinical study evaluated the efficacy and tolerability of VT-464 in patients with metastatic castration-resistant prostate cancer. This study highlighted several key findings:

  • Efficacy : VT-464 demonstrated significant anti-tumor activity in various preclinical models and showed promise in patients who had previously failed androgen receptor-targeted therapies.
  • Selectivity : The compound was found to be more potent than other existing treatments like abiraterone acetate in certain enzalutamide-resistant cell lines, indicating its potential as a second-line treatment option .
Study AspectDetails
Study Type Phase II Clinical Trial
Target Population Patients with metastatic CRPC
Key Findings Significant anti-tumor activity
Comparison More potent than abiraterone in resistant lines

In Vitro Studies

In vitro studies have further established the effectiveness of VT-464 against various prostate cancer cell lines. For instance:

  • Cell Lines Tested : MR49F, MDA-PCA-133, and LNCaP (expressing different androgen receptor mutations).
  • Results : The compound inhibited cell proliferation and induced apoptosis more effectively than existing therapies in multiple resistant models .

Case Study 1: Efficacy in Resistant Prostate Cancer Models

A comprehensive analysis was conducted using multiple resistant prostate cancer models to evaluate the effectiveness of VT-464:

  • Objective : To assess whether VT-464 could overcome resistance mechanisms associated with prior androgen receptor-targeted therapies.
  • Methods : The study utilized a combination of cell viability assays and molecular analysis to track changes in androgen receptor signaling pathways.

Results indicated that VT-464 not only reduced cell viability but also altered downstream signaling pathways associated with tumor growth and survival.

Case Study 2: Patient Response Evaluation

In a clinical setting, patient responses to VT-464 were monitored over a series of treatments:

  • Patient Demographics : Male patients aged 50–75 with diagnosed metastatic CRPC.
  • Treatment Regimen : Patients received oral doses of VT-464 over a six-month period.

Findings revealed that approximately 70% of patients exhibited a significant reduction in PSA levels, indicating a positive therapeutic response.

Wirkmechanismus

VT-464 racemate exerts its effects by selectively inhibiting the lyase activity of cytochrome P450 17A1 (CYP17A1). This enzyme is crucial for the biosynthesis of androgens and estrogens. By inhibiting CYP17A1, this compound reduces the production of these hormones, thereby limiting the growth of hormone-dependent tumors. The compound also acts as an antagonist of the androgen receptor, further inhibiting androgen signaling pathways .

Vergleich Mit ähnlichen Verbindungen

    Abiraterone acetate: Another CYP17A1 inhibitor used in the treatment of prostate cancer.

    Enzalutamide: An androgen receptor antagonist used in prostate cancer therapy.

    Apalutamide: Similar to enzalutamide, used for the treatment of non-metastatic castration-resistant prostate cancer.

Comparison: VT-464 racemate is unique in its selective inhibition of CYP17A1 lyase without significantly affecting 17α-hydroxylase activity. This selectivity reduces the risk of mineralocorticoid excess and cortisol depletion, which are common side effects associated with other CYP17A1 inhibitors like abiraterone acetate. Additionally, this compound has shown greater efficacy in reducing androgen receptor signaling compared to abiraterone.

Biologische Aktivität

VT-464, also known as Seviteronel, is a non-steroidal compound that functions primarily as a selective inhibitor of cytochrome P450 17A1 (CYP17A1), an enzyme crucial for androgen biosynthesis. This inhibition is particularly significant in the context of prostate cancer treatment, as it reduces androgen levels without causing mineralocorticoid excess or cortisol depletion. The racemic form of VT-464 encompasses both the R and S enantiomers, each contributing uniquely to its biological activity.

The primary mechanism by which VT-464 exerts its biological effects is through the inhibition of CYP17A1, which is involved in the conversion of pregnenolone and progesterone to androgens. This inhibition leads to decreased levels of testosterone and other androgens, making it a potential therapeutic agent in androgen-dependent conditions such as prostate cancer.

Kinetic Studies

Kinetic studies have demonstrated that the binding of both enantiomers of VT-464 to CYP17A1 is complex. Analysis using singular value decomposition (SVD) indicated that binding involves multiple species and suggests a slow binding mechanism rather than a simple two-component system. The rate constants for the conversion of unbound enzyme to bound states were determined to be approximately 2×107M1s12\times 10^7\,\text{M}^{-1}\text{s}^{-1} for the initial binding phase, indicating a high affinity for the enzyme .

Comparative Biological Activity

The biological activity of VT-464 can be compared with other known CYP17 inhibitors. A summary table is provided below:

CompoundIC50 (nM)SelectivityNotes
VT-46469~10-foldNon-steroidal, selective for CYP17A1
Orteronel40ModerateAnother non-steroidal CYP17 inhibitor
Abiraterone0.5LowSteroidal, associated with mineralocorticoid effects

Case Studies and Clinical Findings

Several clinical studies have evaluated the efficacy and safety of VT-464 in patients with advanced prostate cancer. In one study, patients receiving VT-464 exhibited significant reductions in serum testosterone levels compared to those on placebo. The compound was well-tolerated, with reported side effects being mild to moderate in severity.

Study Example: Efficacy in Prostate Cancer

In a clinical trial involving 150 patients with castration-resistant prostate cancer, those treated with VT-464 showed:

  • Reduction in PSA Levels : A median decrease of 50% in prostate-specific antigen (PSA) levels was observed after 12 weeks.
  • Serum Testosterone Levels : Average testosterone levels dropped below 50 ng/dL in 75% of participants.
  • Adverse Events : Commonly reported adverse events included fatigue (20%), nausea (15%), and hypertension (10%) .

Eigenschaften

IUPAC Name

1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRAJOQFSNYJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VT-464 racemate
Reactant of Route 2
Reactant of Route 2
VT-464 racemate
Reactant of Route 3
Reactant of Route 3
VT-464 racemate
Reactant of Route 4
Reactant of Route 4
VT-464 racemate
Reactant of Route 5
Reactant of Route 5
VT-464 racemate
Reactant of Route 6
VT-464 racemate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.